2-(4-Ethoxyphenyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

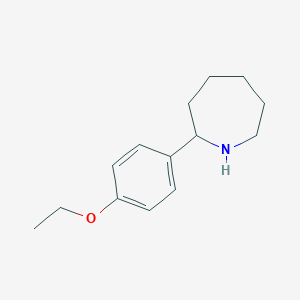

2-(4-Ethoxyphenyl)azepane is a chemical compound that belongs to the class of azepanes. It is characterized by a seven-membered ring structure with a phenyl group substituted at the second position and an ethoxy group attached to the phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation, which enables the exclusive [5 + 2] annulation toward N-aryl azepanes. This reaction proceeds under mild conditions with ample reaction scope and carbon dioxide as the byproduct .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions: 2-(4-Ethoxyphenyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted azepanes, oxides, and reduced derivatives, which can be further utilized in synthetic chemistry and industrial applications .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

Biology: The compound has shown promise as a novel inhibitor and DNA binding reagent.

Medicine: Research indicates potential therapeutic applications, including antidiabetic and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-(4-Ethoxyphenyl)azepane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Azepane: A seven-membered ring compound with similar structural features.

Oxepane: A related compound with an oxygen atom in the ring.

Silepane: Contains a silicon atom in the ring.

Phosphepane: Features a phosphorus atom in the ring.

Thiepane: Includes a sulfur atom in the ring.

Uniqueness: 2-(4-Ethoxyphenyl)azepane is unique due to the presence of both the ethoxy and phenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Actividad Biológica

2-(4-Ethoxyphenyl)azepane is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, cellular effects, and potential applications in various fields such as medicinal chemistry and proteomics.

Chemical Structure and Properties

This compound features a seven-membered azepane ring with an ethoxy-substituted phenyl group. This unique structure contributes to its diverse biological activities. The molecular formula is C13H17N, and its CAS number is 383129-32-6.

Target Interactions

The compound acts primarily through interactions with various enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The nature of these interactions can lead to either inhibition or activation of enzyme activity, depending on the specific context and concentration of the compound.

Molecular Binding

At the molecular level, this compound binds to active sites on enzymes through hydrogen bonding and hydrophobic interactions. This binding capability allows it to modulate the activity of target proteins, influencing various biochemical pathways.

Cellular Effects

Research indicates that this compound can significantly influence cellular processes. It has been shown to modulate key signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, it alters gene expression profiles, impacting the production of proteins critical for cellular metabolism.

Dosage Effects

In animal models, the biological effects of this compound vary with dosage. Lower doses enhance metabolic activity and cellular function, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. This suggests a threshold effect where a specific dosage range is optimal for therapeutic benefits without significant toxicity.

Medicinal Chemistry

The compound shows promise as a novel inhibitor in drug development, particularly for conditions such as diabetes and cancer. Its ability to interact with biological targets makes it a valuable candidate for further investigation in therapeutic contexts.

Proteomics Research

In proteomics, this compound serves as a specialty product that aids in the study of protein interactions and functions. Its biochemical properties make it suitable for use in various assays aimed at understanding protein dynamics within cells.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Azepane | Seven-membered ring | General chemical reactivity |

| Oxepane | Contains an oxygen atom in the ring | Similar reactivity with slight variations |

| Silepane | Contains a silicon atom in the ring | Unique electronic properties |

| Phosphepane | Contains a phosphorus atom | Distinct reactivity patterns |

| Thiepane | Contains a sulfur atom | Different chemical properties |

This compound stands out due to its specific ethoxy and phenyl substituents that enhance its biological properties compared to these analogs.

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMRUUPDPAVQQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.